2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide
CAS No.: 1021248-65-6
Cat. No.: VC4453759
Molecular Formula: C20H27N5O4S
Molecular Weight: 433.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021248-65-6 |
|---|---|
| Molecular Formula | C20H27N5O4S |
| Molecular Weight | 433.53 |
| IUPAC Name | 2-phenoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide |
| Standard InChI | InChI=1S/C20H27N5O4S/c1-17(29-18-7-3-2-4-8-18)19(26)21-11-6-16-30(27,28)25-14-12-24(13-15-25)20-22-9-5-10-23-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,21,26) |
| Standard InChI Key | SVGASJDZZZLXOS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3 |
Introduction
Potential Biological Activities
While specific data on 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide is scarce, similar compounds with piperazine and sulfonyl groups have shown various biological activities:
-
Antimicrobial Properties: Some piperazine derivatives exhibit antimicrobial effects, suggesting potential applications in infection treatment.
-
Enzyme Inhibition: Sulfonyl-containing molecules can act as enzyme inhibitors, which is crucial in drug development for targeting specific biological pathways.
Research Challenges and Future Directions
-
Mechanism of Action: Further research is needed to elucidate the exact mechanisms by which this compound interacts with biological targets.
-
Therapeutic Potential: Its structural components suggest potential interactions with various biological targets, making it a candidate for drug development in medicinal chemistry.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume